1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The 2,4-difluorobenzyl part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms at the 2 and 4 positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds provide some insight. For instance, the synthesis of 4-oxotetrahydropyrimidine derivatives involves a Ugi four-component condensation reaction . Additionally, the conversion of 2,4-difluoroaniline to 1,3-difluorobenzene involves diazotization and hydro-de-diazotization .
Scientific Research Applications
Antimicrobial Agents
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were explored for their antimicrobial properties. A series of novel compounds derived from this acid, bearing various substitutions, were synthesized and evaluated. These compounds displayed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, suggesting their potential as antimicrobial agents (Jadhav et al., 2017).
Synthesis of Bicyclic Systems and Biological Activity Prediction
A one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel bicyclic systems with 1,2,4-oxadiazole rings. These compounds' structures were confirmed using various spectroscopic methods, and their biological activity was predicted, indicating potential applications in various scientific domains (Kharchenko et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, have been found to have a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
It’s worth noting that similar compounds have been associated with antibacterial, antiviral, and local anesthetic properties .
Biochemical Pathways
Related compounds have been involved in the synthesis of 1,3-difluorobenzene via a continuous-flow reactor, which included the diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt .
Pharmacokinetics
Dichlorobenzyl alcohol, a compound with a similar structure, is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes .
Result of Action
Compounds with similar structures have been associated with antibacterial, antiviral, and local anesthetic effects .
Action Environment
It’s worth noting that the synthesis of related compounds has been successfully achieved in a continuous-flow reactor, suggesting that controlled environmental conditions can facilitate the reaction .
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3/c13-9-2-1-7(10(14)4-9)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELWKUFWOBERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162757 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098340-12-5 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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